molecular formula C8H8N4S2 B2954115 N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 760903-26-2

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B2954115
CAS No.: 760903-26-2
M. Wt: 224.3
InChI Key: LDRPCAKURPEDJK-UHFFFAOYSA-N
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Description

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a guanidine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 2-aminothiazole with thiophene-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The resulting intermediate is then treated with guanidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities with N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally related.

Uniqueness

This compound is unique due to the combination of the thiazole and thiophene rings with a guanidine group.

Properties

IUPAC Name

2-(4-thiophen-3-yl-1,3-thiazol-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPCAKURPEDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=N2)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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